molecular formula C24H19N5O2S B278104 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278104
M. Wt: 441.5 g/mol
InChI Key: CNHBOZTZSUDHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide, also known as BMTB, is a synthetic compound that has been synthesized in recent years. BMTB has been studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide binds to the sigma-2 receptor, which is a transmembrane protein that is involved in various cellular processes. Binding of 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide to the sigma-2 receptor leads to the activation of various signaling pathways that ultimately result in the inhibition of cell proliferation and induction of apoptosis. 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has also been shown to modulate the activity of ion channels and transporters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to modulate the activity of ion channels and transporters, which may have implications for its use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its high affinity for the sigma-2 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases. One limitation of using 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its relatively recent synthesis, which means that there is still much to be learned about its properties and potential applications.

Future Directions

There are many potential future directions for research on 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of interest is the development of 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide derivatives with improved properties such as increased potency and selectivity. Another area of interest is the study of the sigma-2 receptor and its role in various cellular processes. Additionally, further research is needed to explore the potential therapeutic applications of 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction of 4-(benzyloxy)benzoic acid with 3-methyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-7-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with benzoyl chloride to obtain 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in high yield and purity.

Scientific Research Applications

4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various cellular processes such as cell proliferation and apoptosis. 4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C24H19N5O2S/c1-16-26-27-24-29(16)28-23(32-24)19-7-11-20(12-8-19)25-22(30)18-9-13-21(14-10-18)31-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,25,30)

InChI Key

CNHBOZTZSUDHBY-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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